[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid
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Description
The compound “(2-amino-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It’s also known as 2-Amino-6-chloro-9H-purine-9-acetic acid . The empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 .
Synthesis Analysis
The synthesis of this compound can involve various methods. For instance, 2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates . Another method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc (Cl)c2ncn (CC (O)=O)c2n1
. This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications
- Findings : Among the synthesized compounds, several showed excellent activity against a panel of microorganisms, both Gram-positive and Gram-negative strains, as well as antifungal strains .
- Implication : Considering its structural similarity to other purines, further exploration could reveal antiviral potential, especially against DNA viruses .
- Applications : It contributes to the synthesis of 2’-deoxyguanosine and other 9-alkyl purines, as well as derivatives of purine and pyrimidine bases .
- Significance : Understanding its role in acyclovir synthesis may lead to improved antiviral agents .
- Applications : While not directly studied for our compound, exploring thiocyanate derivatives could reveal additional biological activities .
Antimicrobial Activity
Antiviral Agents
Enzymatic Synthesis of Nucleosides
Pathway to Acyclovir
Thiocyanate Derivatives
Physicochemical Property Prediction
properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H4,14,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQAPIJDNCNOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid |
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